
L-Glutamine-15N2
説明
Synthesis Analysis
The synthesis of L-Glutamine-15N2 involves a two-step process. Initially, 2-Oxapentanedioic acid reacts with hydrazine sulfate-15N2 to yield 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This compound is then reduced with hydrogen over a 10% Pd/C catalyst to produce L-Glutamine-2,5-15N2 .Molecular Structure Analysis
The molecular formula of L-Glutamine-15N2 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 . The Canonical SMILES representation is C(CC(=O)N)C(C(=O)O)N .Chemical Reactions Analysis
L-Glutamine-15N2 plays a crucial role in many metabolic pathways. It is used as a substrate for the synthesis of DNA, ATP, proteins, and lipids, driving critical processes in vascular cells, including proliferation, migration, apoptosis, senescence, and extracellular matrix deposition .Physical And Chemical Properties Analysis
The molecular weight of L-Glutamine-15N2 is 148.13 g/mol . The exact mass and monoisotopic mass are 148.06321197 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 106 Ų .科学的研究の応用
Brain Interstitial Fluid and Neurotransmitter Precursors
- Research Context: L-Glutamine (Gln) is vital in the brain as it's a precursor for central nervous system excitatory and inhibitory neurotransmitters. Researchers have investigated its role in controlling concentrations in the brain's interstitial fluid.
- Key Findings: Studies using 15N2-labeled Gln have shown that brain interstitial fluid levels of amino acids, including Gln, are significantly lower than in cerebrospinal fluid. These findings indicate a specific homeostatic regulation of amino acids in these fluids, highlighting the blood-brain barrier's role in controlling interstitial fluid amino acid levels (Dolgodilina et al., 2016).
Placental Glutamine Synthesis and Fetal Growth
- Research Context: The placenta's role in synthesizing glutamine, an important nutrient for fetal growth, has been explored using isotopic studies.
- Key Findings: Research on the isolated perfused human placenta has demonstrated that glutamine synthesized from glutamate is predominantly released into the maternal circulation, suggesting a complex metabolic compartmentalization within the placenta and its significant role in fetal nutrition (Day et al., 2013).
Nitrogen Metabolism in Cultured Cells
- Research Context: Understanding nitrogen metabolism in cells is crucial, and 15N labeling techniques have been instrumental in these studies.
- Key Findings: 15N-labeled glutamine studies have shown label redistribution among extracellular metabolites in mammalian cell cultures, providing insights into metabolic pathways involving glutamine in cells like HeLa and CHO cell lines (Street et al., 1993).
PET Radiotracer Synthesis for Cancer Studies
- Research Context: The synthesis of [11C]L-glutamine PET radiotracers is critical for studying cancer metabolism.
- Key Findings: Automated and reproducible synthesis of [11C]L-glutamine has been developed, offering insights into the metabolic pathways of aggressive cancers like triple-negative breast cancer (Padakanti et al., 2019).
Metabolic Role in Preterm Infants
- Research Context: The role of glutamine in preterm infants' metabolism, particularly its splanchnic first-pass metabolism, is a significant area of research.
- Key Findings: A study using dual tracer techniques revealed that a substantial portion of dietary glutamine is used by the splanchnic tissues in preterm infants, indicating its importance as a fuel source (Schoor et al., 2010).
特性
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamine-15N2 | |
CAS RN |
204451-48-9 | |
| Record name | L-(~15~N_2_)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



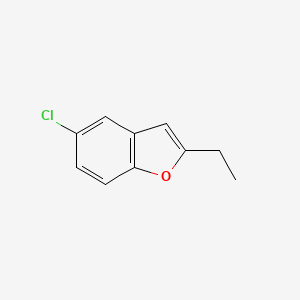
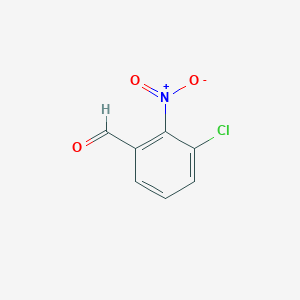
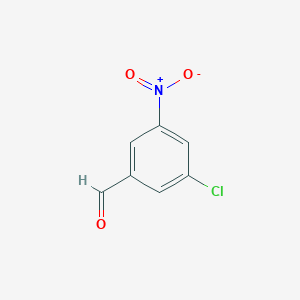
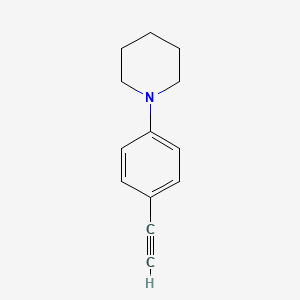
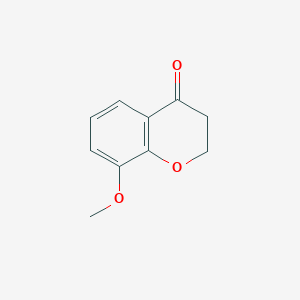
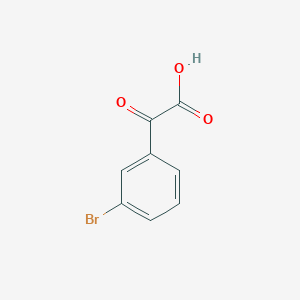
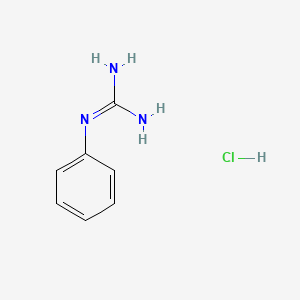
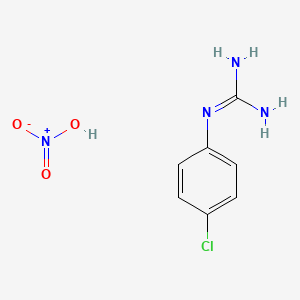
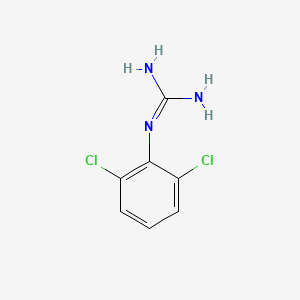
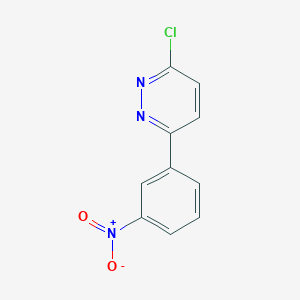
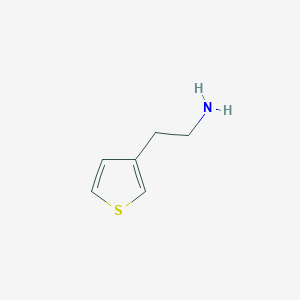
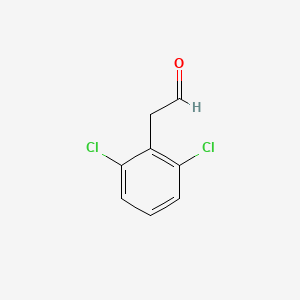
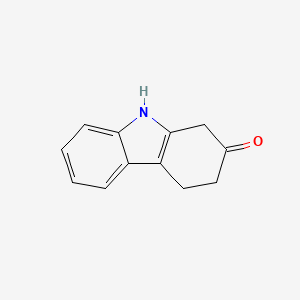
![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)